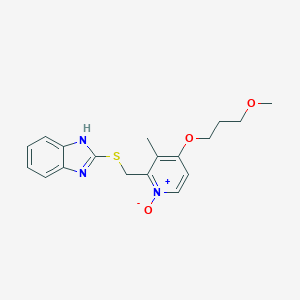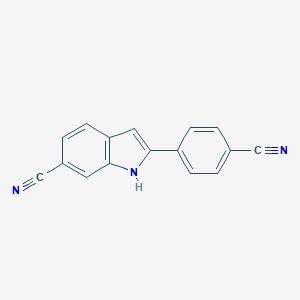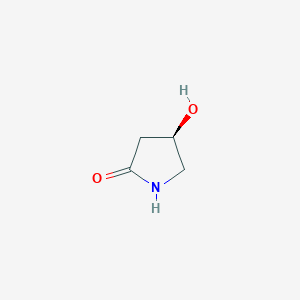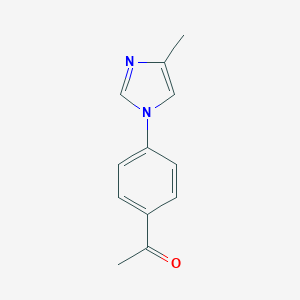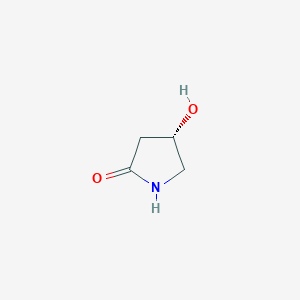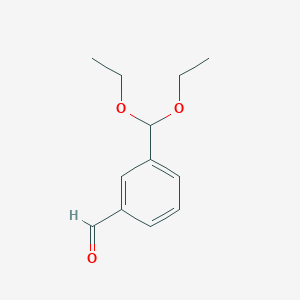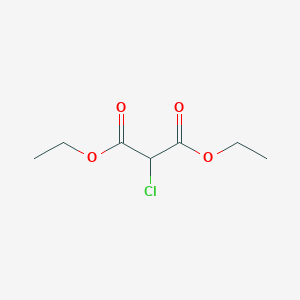
Cloromalonato de dietilo
Descripción general
Descripción
Diethyl chloromalonate, also known as Diethyl α-chloromalonate, is a 2-halo-1,3-dicarbonyl compound . It has a molecular formula of C7H11ClO4 and a molecular weight of 194.61 .
Synthesis Analysis
Diethyl chloromalonate participates in K2CO3-catalyzed domino reactions (Michael alkylation, Mannich alkylation, and aldol alkylation) of salicylic aldehyde derivatives to afford functionalized 2,3-dihydrobenzofurans . It also reacts with Cs2CO3 in the presence of elemental S8 or Se n to afford the corresponding diethyl thioxo- or selenoxomalonates .
Molecular Structure Analysis
The molecular structure of Diethyl chloromalonate is represented by the SMILES string CCOC(=O)C(Cl)C(=O)OCC . The InChI key for Diethyl chloromalonate is WLWCQKMQYZFTDR-UHFFFAOYSA-N .
Chemical Reactions Analysis
Diethyl chloromalonate participates in various chemical reactions. For instance, it takes part in K2CO3-catalyzed domino reactions of salicylic aldehyde derivatives to produce functionalized 2,3-dihydrobenzofurans . It also reacts with Cs2CO3 in the presence of elemental S8 or Se n to yield the corresponding diethyl thioxo- or selenoxomalonates .
Physical and Chemical Properties Analysis
Diethyl chloromalonate is a clear colorless liquid . It has a density of 1.204 g/mL at 25 °C and a refractive index (n20/D) of 1.432 . The compound’s SMILES string is CCOC(=O)C(Cl)C(=O)OCC .
Aplicaciones Científicas De Investigación
Bloques de Construcción Orgánicos
El cloromalonato de dietilo se utiliza como un bloque de construcción orgánico en diversas reacciones químicas . Es un componente clave en la síntesis de una amplia gama de compuestos orgánicos debido a su reactividad y versatilidad.
Reacciones en Dominó
El this compound participa en reacciones en dominó catalizadas por K2CO3 (alquilación de Michael, alquilación de Mannich y alquilación aldólica) de derivados de aldehído salicílico para producir 2,3-dihidrobenzofuranos funcionalizados . Estas reacciones son cruciales en la síntesis de moléculas orgánicas complejas, incluyendo productos farmacéuticos y productos naturales.
Síntesis de Tioxo- o Selenoxomalonatos
El this compound reacciona con Cs2CO3 en presencia de S8 o Sen elemental para producir los correspondientes tioxo- o selenoxomalonatos de dietilo . Estos compuestos son intermedios importantes en la síntesis orgánica y tienen aplicaciones potenciales en química medicinal.
Reacciones de Intercambio de Halógenos
Como un compuesto 2-halo-1,3-dicarbonilo, el this compound puede sufrir reacciones de intercambio de halógenos . Esta propiedad es útil en la síntesis de una variedad de compuestos orgánicos halogenados.
Síntesis de Compuestos Heterocíclicos
El this compound se puede utilizar en la síntesis de compuestos heterocíclicos . Estos compuestos tienen una amplia gama de aplicaciones, incluyendo en el desarrollo de productos farmacéuticos, agroquímicos y ciencia de materiales.
Preparación de Ésteres Malónicos
El this compound se puede utilizar en la preparación de ésteres malónicos . Estos ésteres son intermedios importantes en la síntesis orgánica y tienen aplicaciones en una variedad de campos, incluyendo productos farmacéuticos y polímeros.
Safety and Hazards
Diethyl chloromalonate is classified as hazardous. It causes severe skin burns and eye damage, and may cause respiratory irritation . It is also very toxic to aquatic life . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, and wearing protective gloves/clothing/eye protection/face protection .
Mecanismo De Acción
Target of Action
Diethyl chloromalonate, also known as Diethyl α-chloromalonate, is a 2-halo-1,3-dicarbonyl compound It’s known to participate in various chemical reactions, implying that its targets could be the reactants in these reactions .
Mode of Action
Diethyl chloromalonate interacts with its targets through a series of chemical reactions. It participates in K2CO3-catalyzed domino reactions (Michael alkylation, Mannich alkylation, and aldol alkylation) of salicylic aldehyde derivatives . It also reacts with Cs2CO3 in the presence of elemental S8 or Sen to afford the corresponding diethyl thioxo- or selenoxomalonates . These reactions result in the formation of functionalized 2,3-dihydrobenzofurans .
Biochemical Pathways
It’s known to participate in the synthesis of a variety of halogenated (chiral) acetic acids . Additionally, it’s used in models of aquatic toxicity .
Pharmacokinetics
Its physical properties such as its liquid form, density (1204 g/mL at 25 °C), and refractive index (n20/D 1432) are known . These properties could influence its bioavailability.
Result of Action
Its participation in various chemical reactions suggests that it plays a role in the synthesis of other compounds .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Diethyl chloromalonate. For instance, its reactivity and the outcomes of its chemical reactions could be influenced by factors such as temperature, pH, and the presence of other chemicals . .
Propiedades
IUPAC Name |
diethyl 2-chloropropanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11ClO4/c1-3-11-6(9)5(8)7(10)12-4-2/h5H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLWCQKMQYZFTDR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C(=O)OCC)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11ClO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2022258 | |
| Record name | Diethyl chloromalonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2022258 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14064-10-9 | |
| Record name | 1,3-Diethyl 2-chloropropanedioate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14064-10-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Diethyl chloromalonate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014064109 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Diethyl chloromalonate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=227952 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Propanedioic acid, 2-chloro-, 1,3-diethyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Diethyl chloromalonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2022258 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Diethyl chloromalonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.452 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DIETHYL CHLOROMALONATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8Y5J45M964 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What types of heterocyclic compounds can be synthesized using diethyl chloromalonate?
A1: Diethyl chloromalonate serves as a valuable building block for various heterocyclic systems. For instance, it reacts with β-mercapto amines to yield 1,4-thiazin-3-ones, which can be further derivatized to obtain 5-thiapterins []. Additionally, it participates in reactions leading to the formation of 1,4-benzothiazine derivatives through distinct pathways [], and enables the synthesis of 4,6-dihydroxy-5-chloropyrimidine upon reaction with formamidine acetate [].
Q2: Can diethyl chloromalonate undergo unexpected reactions under certain conditions?
A2: Yes, diethyl 2-naphthoxyoxalacetate, instead of undergoing the anticipated decarbonylation to diethyl 2-naphthoxymalonate when heated at 205°C, undergoes cyclization to produce diethyl naphtho[2,1–b]furan-1,2-dicarboxylate []. This highlights the potential for unforeseen reactivity pathways depending on the reaction conditions and substituents present.
Q3: How does diethyl chloromalonate react with nucleophiles like sodium 2-naphthoxide?
A3: The reaction of diethyl chloromalonate with sodium 2-naphthoxide can lead to the formation of both diethyl 2-naphthoxymalonate and diethyl bis-(2-naphthoxy)malonate, albeit in low yields []. This suggests that controlling the stoichiometry and reaction conditions is crucial for achieving selective mono- or di-alkylation.
Q4: Can diethyl chloromalonate be used to synthesize α-fluoro-α,β-unsaturated esters?
A4: Yes, a one-pot synthesis of α-fluoro-α,β-unsaturated esters has been reported, employing diethyl chloromalonate, aldehydes or ketones, and "spray-dried" potassium fluoride in sulfolane []. This method showcases the utility of diethyl chloromalonate in introducing fluorine atoms into organic molecules, which can significantly impact their biological activity and physicochemical properties.
Q5: Are there any reported ring expansion reactions involving diethyl chloromalonate?
A5: Interestingly, alkylation of 4-amino-1,1-dioxo-[1,2,3,5]-thiatriazoles with diethyl chloromalonate, followed by treatment with a base, results in an unusual ring expansion to yield 5-amino-1,1-dioxo-[1,2,4,6]-thiatriazines []. This demonstrates the potential of diethyl chloromalonate to mediate complex skeletal rearrangements, offering new avenues for synthesizing diverse heterocyclic structures.
Q6: How is diethyl chloromalonate typically synthesized?
A6: A common approach to synthesize diethyl chloromalonate involves the chlorination of diethyl malonate using N-chlorosuccinimide []. This method allows for the efficient preparation of the reagent, which can then be utilized in various downstream synthetic transformations.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


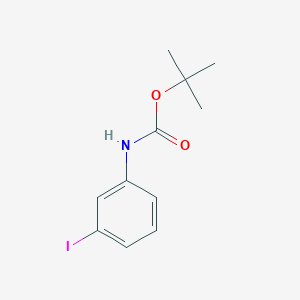

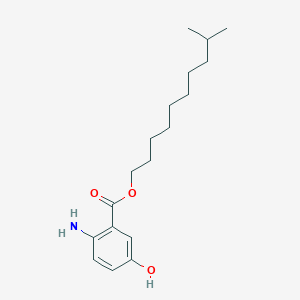
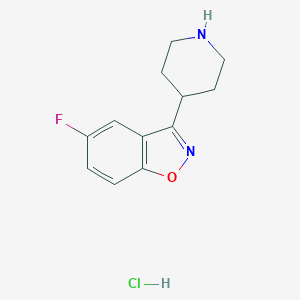
![3(2H)-Pyridazinone, 5-amino-4-chloro-2-[3-(trifluoromethyl)phenyl]-](/img/structure/B119301.png)

